molecular formula C23H25N3OS B2717116 2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 1207037-37-3

2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Cat. No. B2717116
M. Wt: 391.53
InChI Key: AJKJJUYANMVUGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also commonly known as PIT or PIT-1 and is a member of the imidazole family. The following paper will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of PIT.

Scientific Research Applications

Synthesis and Biological Applications

  • Antiviral and Antimicrobial Activities : Research on heterocyclic compounds, including those similar in structure to the query compound, has shown significant antiviral and antimicrobial activities. For example, the synthesis and evaluation of imidazole-based heterocycles have demonstrated notable antimicrobial, antioxidant, anti-hemolytic, and cytotoxic activities (Abdel-Wahab, Badria, & Awad, 2011). These compounds' ability to inhibit microbial growth and exhibit antioxidant properties highlights their potential in developing new therapeutic agents.

  • Anticancer Potential : Imidazole derivatives have been synthesized and evaluated for their anticancer activity, offering a promising avenue for cancer treatment. The synthesis of imidazo[2,1-b][1,3]thiazoles, derived from γ-bromodipnones, has shown moderate efficacy in suppressing kidney cancer cell growth, with lesser effects on other cancer cell lines, indicating their potential as selective anticancer agents (Potikha & Brovarets, 2020).

  • Anticandidal and Cytotoxicity : Tetrazole derivatives, including those with thioether functionalities, have shown potent anticandidal activity with minimal cytotoxicity, suggesting their use as safer antifungal agents (Kaplancıklı et al., 2014). This highlights the importance of structural modification in enhancing biological activity while reducing adverse effects on host cells.

  • Optical and Material Applications : The synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives demonstrates the ability to tune optical properties such as fluorescence and quantum yields, making these compounds suitable for applications in luminescent materials (Volpi et al., 2017). Such properties are essential for developing low-cost, high-efficiency emitters in optoelectronic devices.

  • Electrochemical Synthesis : The electrochemical synthesis of arylthiobenzazoles showcases innovative methods for producing thiazole derivatives, offering a greener and more efficient approach to synthesizing complex organic molecules (Amani & Nematollahi, 2012). This methodology could be adapted for synthesizing compounds with similar structures to the query compound, emphasizing the role of electrochemistry in modern organic synthesis.

properties

IUPAC Name

2-[5-(4-methylphenyl)-1-phenylimidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3OS/c1-18-10-12-19(13-11-18)21-16-24-23(26(21)20-8-4-2-5-9-20)28-17-22(27)25-14-6-3-7-15-25/h2,4-5,8-13,16H,3,6-7,14-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKJJUYANMVUGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

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